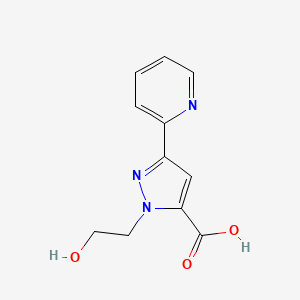

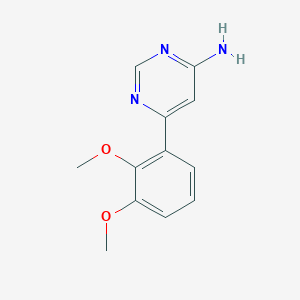

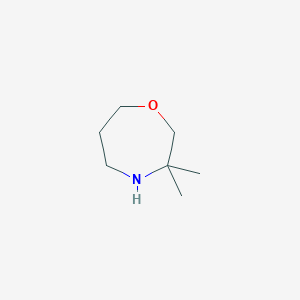

![molecular formula C10H16Cl2N4 B1471966 2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 1864058-89-8](/img/structure/B1471966.png)

2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Vue d'ensemble

Description

The compound “2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride” is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of 2-(pyrrolidin-1-yl)pyrimidines can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Chemical Reactions Analysis

Pyrrolidine derivatives, including “2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride”, can undergo various chemical reactions. The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Drug Discovery

The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antagonist of Vanilloid Receptor 1

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and its antagonists can potentially be used in pain management.

Modulator of Insulin-like Growth Factor 1 Receptor

These derivatives also act as modulators of the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulators can be used in the treatment of growth disorders and certain types of cancer.

Enzyme Inhibition

The compound has been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . Enzyme inhibitors have various applications in medicine, depending on the specific enzyme they inhibit.

Antioxidative Properties

2-(pyrrolidin-1-yl)pyrimidine derivatives have antioxidative properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial Properties

These compounds also have antibacterial properties . They can potentially be used in the development of new antibiotics to treat bacterial infections.

Antidiabetic Action

Pyrrolo[2,3-d]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for certain compounds, with IC50 values in the 0.252–0.281 mM range .

Antineoplastic Properties

Fused pyrimidine derivatives, a class that includes this compound, have antineoplastic properties . They can potentially be used in the treatment of various types of cancer.

Mécanisme D'action

Target of Action

The compound 2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, as an antagonist of the vanilloid receptor 1, it prevents the receptor from being activated by its natural ligands . As a modulator of the insulin-like growth factor 1 receptor, it influences the receptor’s signaling pathways . When it inhibits enzymes, it prevents them from catalyzing their respective reactions .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. The antagonism of the vanilloid receptor 1 can influence pain perception and inflammation pathways . Modulation of the insulin-like growth factor 1 receptor can affect cell growth and metabolism pathways . Inhibition of the mentioned enzymes can disrupt their respective biochemical pathways, which include cyclic guanosine monophosphate (cGMP) degradation (for phosphodiesterase type 5), the citric acid cycle (for isocitrate dehydrogenase 1), vasoconstriction (for endothelin-converting enzyme 1), and leukocyte trafficking (for vascular adhesion protein 1) .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and polarity, suggest that it may be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve the liver and kidneys, respectively, as is common for many drugs .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and pathway involved. For example, antagonism of the vanilloid receptor 1 can lead to reduced pain perception and inflammation . Modulation of the insulin-like growth factor 1 receptor can influence cell growth and metabolism . Inhibition of the mentioned enzymes can result in increased cGMP levels (for phosphodiesterase type 5), altered energy production (for isocitrate dehydrogenase 1), reduced vasoconstriction (for endothelin-converting enzyme 1), and decreased leukocyte trafficking (for vascular adhesion protein 1) .

Orientations Futures

The future directions in the research of pyrrolidine derivatives, including “2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride”, involve the design of new molecules by studying the binding conformation of existing compounds . This can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

2-pyrrolidin-1-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4.2ClH/c1-2-4-14(3-1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTZMQGDUZNRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C3CNCC3=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

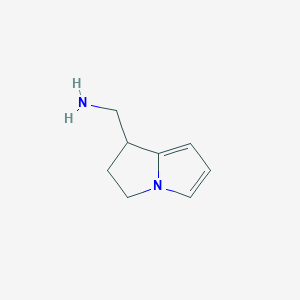

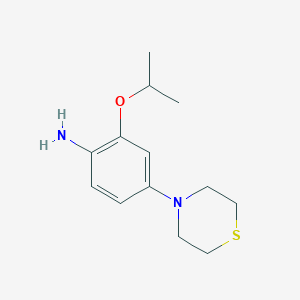

![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)

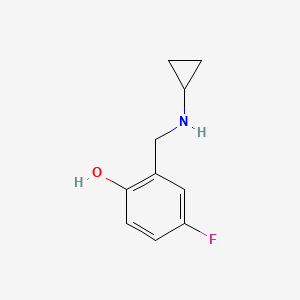

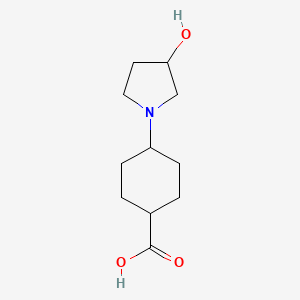

![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)

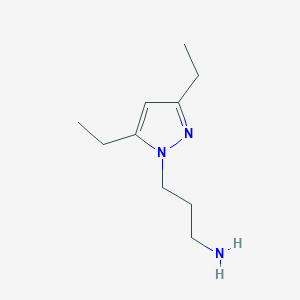

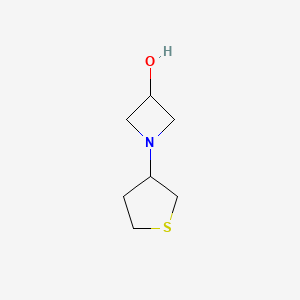

![1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1471894.png)

![2-Methyloctahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1471895.png)

![1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1471896.png)